4-Chloro-2,5-difluorobenzaldehyde
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Overview
Description
4-Chloro-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow solid with a characteristic aromatic odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Chloro-2,5-difluorobenzaldehyde is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system suggests that it may have a role in modulating respiratory function or processes.
Mode of Action
It is known that the compound can cause irritation to the respiratory system . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to changes in cellular processes or functions.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound may have good bioavailability, allowing it to reach its target sites in the body effectively.
Result of Action
Its ability to cause irritation to the respiratory system suggests that it may induce changes in cellular processes or functions in the respiratory system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as temperature and pH can impact the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,5-difluorobenzaldehyde with chlorine in the presence of a catalyst. Another method involves the reaction of 4-chloro-2,5-difluorotoluene with an oxidizing agent such as potassium permanganate or chromium trioxide to form the aldehyde group .
Industrial Production Methods: In industrial settings, this compound is typically produced through a continuous flow process. This involves the chlorination of 2,5-difluorobenzaldehyde in a reactor, followed by purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2,5-difluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-chloro-2,5-difluorobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzyl alcohol
- Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-Chloro-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
Comparison: 4-Chloro-2,5-difluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-4-fluorobenzaldehyde and 4-Chloro-2,6-difluorobenzaldehyde, it has different substitution patterns, leading to variations in chemical behavior and applications .
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYVMBPIANKJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597185 |
Source
|
Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-02-4 |
Source
|
Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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